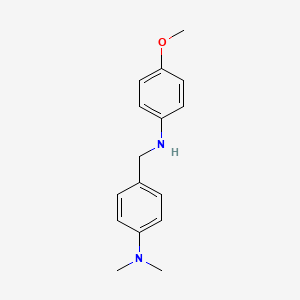

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

CAS No.: 13159-99-4

Cat. No.: VC3897028

Molecular Formula: C16H20N2O

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13159-99-4 |

|---|---|

| Molecular Formula | C16H20N2O |

| Molecular Weight | 256.34 g/mol |

| IUPAC Name | 4-[(4-methoxyanilino)methyl]-N,N-dimethylaniline |

| Standard InChI | InChI=1S/C16H20N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-11,17H,12H2,1-3H3 |

| Standard InChI Key | RDKKBVHEHXPZQH-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-[(4-methoxyanilino)methyl]-N,N-dimethylaniline, reflects its bifunctional aromatic system. The central methylene bridge (-CH₂-) connects two distinct aromatic rings:

-

Ring A: A para-methoxy-substituted aniline (4-methoxyphenylamine).

-

Ring B: A para-dimethylamino-substituted benzene (N,N-dimethylaniline).

The methoxy group (-OCH₃) on Ring A acts as an electron-donating group, enhancing the aromatic ring’s nucleophilicity, while the dimethylamino group (-N(CH₃)₂) on Ring B contributes to steric bulk and electronic diversity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₂O | |

| Molecular Weight | 256.34 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely polar organic solvents | |

| SMILES | CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC | |

| InChI Key | RDKKBVHEHXPZQH-UHFFFAOYSA-N |

Crystallographic Insights

Single-crystal X-ray diffraction reveals that the compound crystallizes in an orthorhombic system with space group Pbca. Key structural features include:

-

Intermolecular Hydrogen Bonding: The N-H group on Ring A forms a hydrogen bond with the dimethylamino nitrogen (N2) of a neighboring molecule (N-H···N distance: 3.463 Å) .

-

C-H···π Interactions: Methyl groups on Ring B engage in weak interactions with adjacent aromatic rings, stabilizing the crystal lattice .

Synthesis and Manufacturing

Schiff Base Reduction Route

The most documented synthesis involves a two-step process:

-

Schiff Base Formation: Condensation of 4-methoxyaniline with N,N-dimethyl-4-nitrosobenzaldehyde yields an imine intermediate.

-

Reductive Amination: Sodium borohydride (NaBH₄) reduces the imine to the target amine .

Reaction Scheme:

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | Ethanol | 68–72% |

| Temperature | Reflux (78°C) | – |

| Reducing Agent | NaBH₄ (2 equiv) | – |

| Reaction Time | 4–6 hours | – |

Alternative Pathways

-

Mannich Reaction: Reacting 4-methoxyaniline, formaldehyde, and N,N-dimethylaniline under acidic conditions.

-

Catalytic Amination: Palladium-catalyzed coupling of 4-methoxyphenyl halides with N,N-dimethylbenzylamine, though yields remain suboptimal (<50%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.92 (s, 6H, N(CH₃)₂)

-

δ 3.75 (s, 3H, OCH₃)

-

δ 4.28 (s, 2H, CH₂NH)

-

δ 6.78–7.20 (m, 8H, aromatic H).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 40.5 (N(CH₃)₂)

-

δ 55.2 (OCH₃)

-

δ 113.8–152.4 (aromatic C).

-

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

Molecular Interactions and Solid-State Behavior

Hydrogen Bonding Network

The crystal packing is stabilized by:

-

N-H···N Bonds: Between the aniline NH and dimethylamino N (3.463 Å) .

-

C-H···O Interactions: Methoxy oxygen accepts hydrogen bonds from adjacent CH groups (2.888–2.927 Å) .

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at ~220°C, suggesting moderate thermal stability suitable for high-temperature applications .

Industrial and Research Applications

Dye Manufacturing

The compound’s primary application lies in synthesizing azo dyes. Its amine group undergoes diazotization, coupling with electron-rich aromatics to yield chromophores.

Table 3: Example Dye Derivatives

| Dye Product | λₘₐₓ (nm) | Application |

|---|---|---|

| 4-[(E)-(4-Dimethylaminophenyl)diazenyl]anisole | 480 | Textile dye |

| 4-Methoxy-N-(4-nitrophenyl)aniline | 520 | Photochromic lenses |

Pharmaceutical Intermediates

-

Antioxidant Agents: Analogues with similar structures exhibit radical scavenging activity in vitro .

-

Anticancer Research: Methylamino groups enhance cellular uptake, making derivatives candidates for drug delivery systems.

Materials Science

-

Liquid Crystals: The planar aromatic system and flexible CH₂ bridge enable mesophase formation .

-

Supramolecular Gels: Hydrogen bonding drives self-assembly into nanostructured gels for sensor applications .

Comparative Analysis with Structural Analogues

Table 4: Structural and Functional Comparison

| Compound | Key Difference | Application Advantage |

|---|---|---|

| N,N-Diethyl-4-methoxyaniline | Ethyl vs. methyl groups | Higher lipid solubility |

| 4-Methoxy-N-(4-chlorophenyl)aniline | Chlorine substitution | Enhanced electronic contrast |

| 4-[(4-Methoxyphenyl)amino]phenol | Hydroxyl vs. methylamino | Improved hydrogen bonding |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume